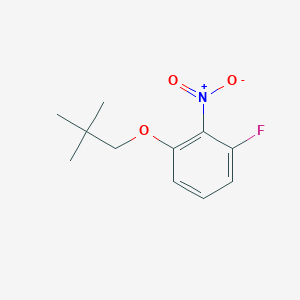

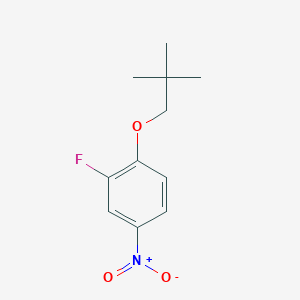

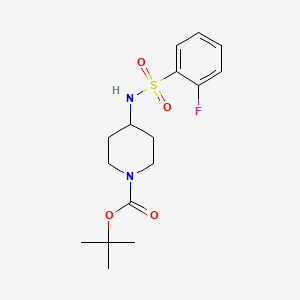

1-Fluoro-3-(neopentyloxy)-2-nitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluoro-nitrobenzene derivatives is a topic of interest in several papers. For instance, the synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene involves methoxylation and demethylation processes . Similarly, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is synthesized from 2-fluoro-1,4-dimethoxybenzene with nitric acid . These methods suggest that the synthesis of 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene could potentially involve similar nitration and substitution reactions.

Molecular Structure Analysis

The molecular structure and conformation of fluoro-nitrobenzene derivatives are crucial for understanding their chemical behavior. The paper on 2-nitrobenzenesulfonyl fluoride discusses the existence of multiple conformers and their relative stabilities, determined by quantum chemical calculations and gas-phase electron diffraction . This indicates that this compound may also exhibit conformational isomerism, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of fluoro-nitrobenzene derivatives with various nucleophiles is an important aspect of their chemistry. For example, 2-Fluoro-5-nitrobenzonitrile reacts with amines, amino acids, and NH-heteroaromatic compounds . This suggests that the compound may also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitrobenzene derivatives are influenced by their molecular structures. For instance, the presence of electron-withdrawing fluoro and nitro groups can affect the electron density distribution within the molecule, influencing its dipole moment, acidity, and reactivity . The synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine indicates that fluoro-nitrobenzene derivatives can be used to create materials with desirable properties such as thermal stability and low moisture absorption .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1-Fluoro-3-(neopentyloxy)-2-nitrobenzene, a derivative of nitrobenzene, has been a subject of interest in synthetic chemistry. The compound 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, showing the potential of fluoro-nitrobenzene derivatives in synthetic applications. The structure of this compound was confirmed using techniques like X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR, demonstrating the compound's utility in analytical chemistry (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Ordering and Statistical Analysis

The compound has been used in the study of molecular ordering in smectogenic compounds. Comparative statistical analysis using quantum mechanics and intermolecular forces provided insights into atomic charge, dipole moment, and interactions in smectogenic compounds like 3-[2-(perflurooctyl) ethoxy] nitrobenzene (Ojha, 2005; Ojha & Pisipati, 2003). These studies contribute to the understanding of molecular interactions in dielectric mediums (Ojha, 2005), (Ojha & Pisipati, 2003).

Photochemical and Photophysical Studies

Nitrobenzene derivatives, including fluoro-nitrobenzenes, have been extensively studied for their photochemical and photophysical properties. Investigations into the decay paths of nitrobenzene after UV absorption have provided insights into the photophysics and photochemistry of nitroaromatic compounds. This research helps in understanding the photodegradation pathways and stability of these compounds under UV exposure (Giussani & Worth, 2017).

Applications in Organic Chemistry and Material Science

The reactivity of fluoro-nitrobenzene derivatives has been studied in the context of organic chemistry. Research on the kinetics of SNAr reactions of 1-halogeno- and 1-phenoxy-nitrobenzenes with aliphatic amines in acetonitrile provides valuable insights into the reactivity and potential applications of these compounds in organic synthesis (Crampton, Emokpae, & Isanbor, 2007). Additionally, studies on the synthesis of polyimides from fluoro-nitrobenzene derivatives highlight their potential applications in material science, particularly in the development of materials with specific thermal, mechanical, and electrical properties (Feiring, Auman, & Wonchoba, 1993).

Safety and Hazards

The safety data sheet for a similar compound, 1-Fluoro-4-nitrobenzene, indicates that it is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects .

Wirkmechanismus

Target of Action

It’s known that nitrobenzenes generally interact with various biological targets, influencing cellular processes .

Mode of Action

The mode of action of 1-Fluoro-3-(neopentyloxy)-2-nitrobenzene involves the relative mobilities of the nitro group and fluorine atom in the compound. This is influenced by the action of phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C . The greater mobility of the nitro group is determined by the entropy control of the reactivity of arenes .

Biochemical Pathways

Nitrobenzenes are known to participate in various biochemical reactions, influencing different pathways .

Pharmacokinetics

The compound’s predicted density is 1161±006 g/cm3, and its predicted boiling point is 3109±220 °C . These properties can influence the compound’s bioavailability.

Result of Action

The compound’s interaction with its targets can lead to various cellular responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity is influenced by temperature, as its interaction with phenols occurs at 95–125°C . Other environmental factors, such as pH and presence of other chemicals, may also affect the compound’s action.

Eigenschaften

IUPAC Name |

1-(2,2-dimethylpropoxy)-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-11(2,3)7-16-9-6-4-5-8(12)10(9)13(14)15/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATFCRDOURIWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245167 | |

| Record name | 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233958-95-6 | |

| Record name | 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Dimethylpropoxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

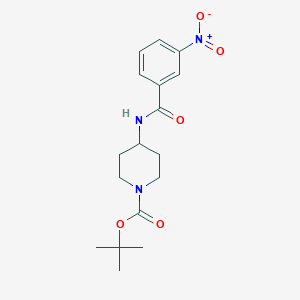

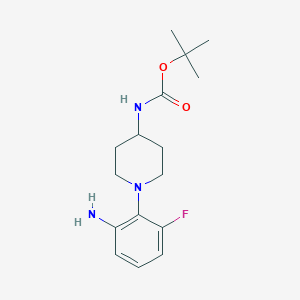

![tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027090.png)

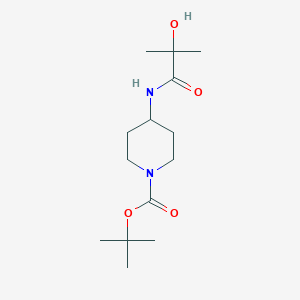

![tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027091.png)

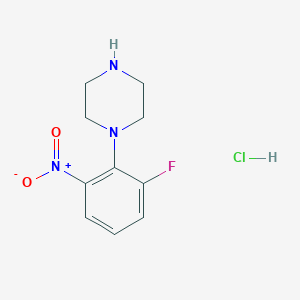

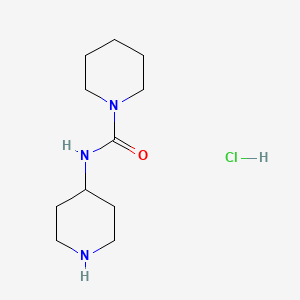

![4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027100.png)

![2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027109.png)

![tert-Butyl 4-[3-(4-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027110.png)

![tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027112.png)